![molecular formula C10H8BrNO3 B2375508 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 1368757-01-0](/img/structure/B2375508.png)
2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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Overview
Description
The compound “2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a derivative of 2,3-Dihydroindoles . These are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
The synthesis of this compound involves the reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
The molecular structure of this compound is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . Their anticancer activity could be harnessed for the development of new cancer therapies.
Anti-HIV Activity
Certain indole derivatives have been found to have anti-HIV activity . This could potentially lead to the development of new treatments for HIV/AIDS.
Antioxidant Activity
Indole derivatives can act as antioxidants . This property could be useful in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives also exhibit antitubercular activity . This could potentially lead to the development of new treatments for tuberculosis.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This could potentially lead to the development of new treatments for diabetes.
Future Directions
The future directions for this compound could involve further exploration of its neuroprotective and antioxidant properties . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
properties
IUPAC Name |
2-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNPXOWZYMQCPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
CAS RN |
1368757-01-0 |
Source
|
Record name | 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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